![molecular formula C17H16ClIN2O2S B5128573 N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5128573.png)
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anticancer, antiviral, and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide inhibits HDAC enzymes by binding to the active site of the enzyme and blocking its activity. HDAC enzymes play a critical role in the regulation of gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. Inhibition of HDAC enzymes leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been shown to have a high affinity for HDAC1 and HDAC2, which are highly expressed in cancer cells.
Biochemical and Physiological Effects
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In addition, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has several advantages for lab experiments. It has been extensively studied and has a well-established mechanism of action, making it a reliable tool for the study of HDAC enzymes and their role in cancer and other diseases. In addition, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been shown to have potent antiproliferative effects against a variety of cancer cell lines, making it a valuable tool for the study of cancer biology.
However, there are also limitations to the use of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide in lab experiments. It has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. In addition, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide. One area of research is the development of more potent and selective HDAC inhibitors that can be used for the treatment of cancer and other diseases. Another area of research is the development of combination therapies that can enhance the anticancer effects of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide. Finally, the use of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide for the treatment of inflammatory diseases such as rheumatoid arthritis warrants further investigation.
Méthodes De Synthèse
The synthesis of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide involves several steps, including the reaction of 2-chloro-4-iodoaniline with carbon disulfide, followed by the reaction with isopropylamine and 3-isopropoxybenzoyl chloride. The final product is obtained after purification using column chromatography. The synthesis of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been optimized to increase yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting histone deacetylase (HDAC) enzymes, which play a critical role in the regulation of gene expression. Inhibition of HDAC enzymes leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has been shown to have potent antiproliferative effects against a variety of cancer cell lines, including breast, prostate, lung, and colon cancer.
In addition to its anticancer properties, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has also been shown to have antiviral and anti-inflammatory properties. It has been shown to inhibit the replication of human immunodeficiency virus (HIV) by blocking the maturation of the viral particles. N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide has also been shown to reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIN2O2S/c1-10(2)23-13-5-3-4-11(8-13)16(22)21-17(24)20-15-7-6-12(19)9-14(15)18/h3-10H,1-2H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEJHFSULPKGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5128496.png)
![N-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5128500.png)
![4-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5128505.png)
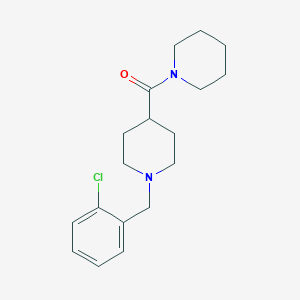
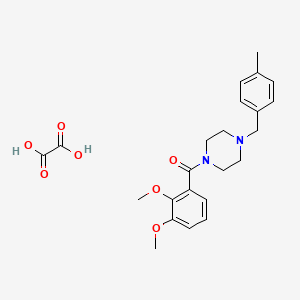
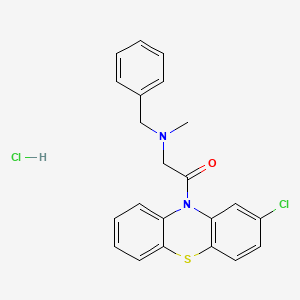
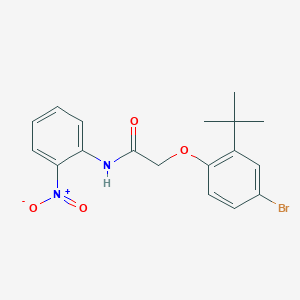

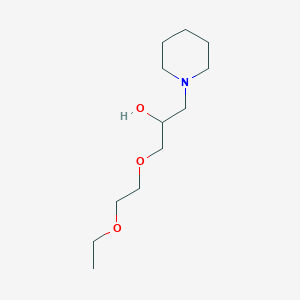
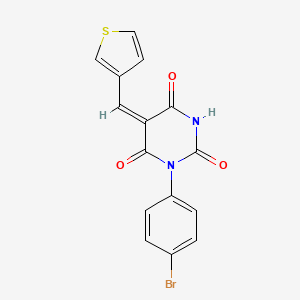
![1-[6-(4-methoxyphenoxy)hexyl]piperidine](/img/structure/B5128557.png)
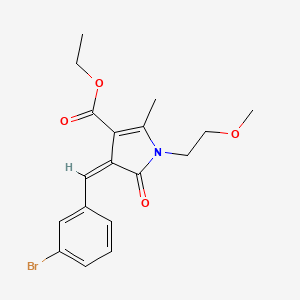
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5128567.png)
